Amg-458

Description

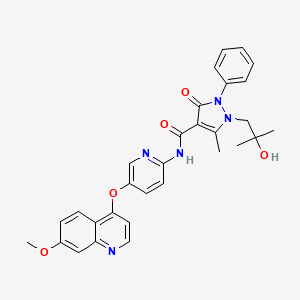

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-2-methylpropyl)-N-[5-(7-methoxyquinolin-4-yl)oxypyridin-2-yl]-5-methyl-3-oxo-2-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N5O5/c1-19-27(29(37)35(20-8-6-5-7-9-20)34(19)18-30(2,3)38)28(36)33-26-13-11-22(17-32-26)40-25-14-15-31-24-16-21(39-4)10-12-23(24)25/h5-17,38H,18H2,1-4H3,(H,32,33,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBZSOQDAOLMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1CC(C)(C)O)C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238521 | |

| Record name | AMG-458 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913376-83-7 | |

| Record name | AMG-458 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913376837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-458 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-458 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4535RW5Y3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AMG-458: A Technical Guide to its Mechanism of Action as a Potent and Selective c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-458 is a potent, selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway plays a crucial role in cell survival, proliferation, migration, and invasion, and its aberrant activation is implicated in the progression of numerous human cancers.[3] this compound demonstrates significant anti-tumor activity in preclinical models by effectively blocking c-Met signaling. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activity, and its effects on downstream signaling pathways.

Core Mechanism of Action: c-Met Kinase Inhibition

This compound exerts its therapeutic effect through direct inhibition of the c-Met kinase. It binds to the ATP-binding site of the c-Met kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. This inhibition is highly potent, with a Ki of 1.2 nM for human c-Met.[1][3] this compound also demonstrates approximately 350-fold selectivity for c-Met over the VEGFR2 kinase in cellular assays.[1]

Biochemical Potency

The inhibitory activity of this compound has been quantified against both wild-type and various mutated forms of the c-Met kinase. This demonstrates its potential efficacy in tumors harboring specific c-Met mutations.

| Target | Inhibition Constant (Ki) |

| Wild-type c-Met (human) | 1.2 nM[1][2][3] |

| Wild-type c-Met (mouse) | 2.0 nM[2][3] |

| c-Met (H1094R) | 0.5 nM[1] |

| c-Met (V1092I) | 1.1 nM[1] |

| c-Met (D1228H) | 2.2 nM[1] |

| c-Met (M1250T) | 4.1 nM[4] |

| c-Met (Y1230H) | 4.5 nM[4] |

Cellular Activity

In cellular assays, this compound effectively inhibits both constitutive and Hepatocyte Growth Factor (HGF)-induced c-Met phosphorylation. This leads to a dose-dependent inhibition of cell proliferation and survival in c-Met dependent cancer cell lines.

| Cell Line | IC50 (c-Met Phosphorylation) |

| PC3 | 60 nM[1][4] |

| CT26 | 120 nM[1][4] |

| HUVEC | 690 nM[3] |

Downstream Signaling Pathway Modulation

The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins. Activation of these pathways, including the PI3K/Akt and RAS/MAPK pathways, promotes cell growth, survival, and motility.[3] this compound, by inhibiting the initial c-Met phosphorylation event, effectively blocks these downstream signals. A key study demonstrated that in the H441 non-small cell lung cancer (NSCLC) cell line, which has constitutive c-Met phosphorylation, treatment with this compound leads to a reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk).[1][5]

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been demonstrated in various xenograft models. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in mice bearing NIH3T3/TPR-Met and U-87 MG tumors, with no significant adverse effects on body weight.[1][2][3]

| Xenograft Model | Dosing | Outcome |

| NIH3T3/TPR-Met | 30 and 100 mg/kg q.d. | Significant tumor growth inhibition[1][2] |

| NIH3T3/TPR-Met | ED50: ~12 mg/kg | Dose-dependent inhibition[3] |

| NIH3T3/TPR-Met | ED90: ~34 mg/kg | Dose-dependent inhibition[3] |

| U-87 MG | 30 and 100 mg/kg q.d. | Significant tumor growth inhibition[1][2] |

| U-87 MG | ED50: ~16 mg/kg | Dose-dependent inhibition[3] |

| U-87 MG | ED90: ~59 mg/kg | Dose-dependent inhibition[3] |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability across multiple species.[1]

| Species | CL ((L/h)/kg) | Vss (L/kg) | t1/2 (h) |

| Mouse | 0.16[3] | 0.31[3] | 1.3[3] |

| Rat | 0.73[3] | 0.62[3] | 1.0[3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the methodologies employed can be inferred from the published data and are standard within the field of kinase inhibitor drug discovery.

References

The Target of AMG-458: A Comprehensive Technical Guide to the c-Met Kinase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular target of AMG-458, the receptor tyrosine kinase c-Met. The document summarizes key quantitative data, outlines detailed experimental protocols for target validation and characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Target: c-Met (Hepatocyte Growth Factor Receptor)

This compound is a potent and selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR).[1][2][3][4] c-Met is a critical mediator of cell proliferation, survival, migration, and invasion.[1][5] Dysregulation of the c-Met signaling pathway, through overexpression, mutation, or amplification, is implicated in the development and progression of numerous human cancers.[2][6] this compound exerts its therapeutic effect by binding to c-Met and inhibiting its kinase activity, thereby blocking downstream signaling cascades that promote tumor growth and metastasis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Value | Reference |

| Human c-Met | Ki | 1.2 nM | [1][2][3] |

| Mouse c-Met | Ki | 2.0 nM | [1][3] |

| c-MetV1092I | Ki | 1.1 nM | [7] |

| c-MetD1228H | Ki | 2.2 nM | [7] |

| c-MetM1250T | Ki | 4.1 nM | [7] |

| c-MetH1094R | Ki | 0.5 nM | [7] |

| c-MetY1230H | Ki | 4.5 nM | [7] |

| c-Met Phosphorylation (PC3 cells) | IC50 | 60 nM | [7][8] |

| c-Met Phosphorylation (CT26 cells) | IC50 | 120 nM | [7][8] |

| c-Met Phosphorylation (Huvec cells) | IC50 | 690 nM | [4] |

| VEGFR2 | Ki | ~420 nM (~350-fold less potent than c-Met) | [6][9] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing Schedule | Efficacy | Reference |

| NIH3T3/TPR-Met | 30 and 100 mg/kg q.d. | Significant tumor growth inhibition | [1][8] |

| U-87 MG | 30 and 100 mg/kg q.d. | Significant tumor growth inhibition | [1][8] |

| NIH3T3/TPR-Met | - | ED50 of ~12 mg/kg, ED90 of ~34 mg/kg | [1][4] |

| U-87 MG | - | ED50 of ~16 mg/kg, ED90 of ~59 mg/kg | [1][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with its target, c-Met.

Biochemical Kinase Assay (In Vitro)

This protocol describes a method to determine the direct inhibitory activity of this compound on the enzymatic function of recombinant c-Met.

Materials:

-

Recombinant human c-Met kinase domain (amino acids 956-1390)[10][11]

-

ATP

-

This compound (or other test compounds)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

[γ-³³P]-ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)[11]

-

96-well or 384-well assay plates

-

Microplate reader (scintillation counter for radiometric or luminometer for luminescence)

Procedure:

-

Prepare a solution of the test compound (this compound) at various concentrations in DMSO.

-

In a multi-well plate, add the kinase assay buffer.

-

Add the test compound solution to the appropriate wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

-

Add the recombinant c-Met kinase to all wells except the no-enzyme control.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (spiked with [γ-³³P]-ATP for radiometric detection).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and then transferring the reaction mixture to a filter plate to capture the phosphorylated substrate. For luminescence-based assays, follow the manufacturer's protocol for the ADP-Glo™ reagent.

-

Quantify the amount of phosphorylated substrate. For radiometric assays, measure the radioactivity of the captured substrate using a scintillation counter. For luminescence-based assays, measure the luminescent signal using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

Cellular c-Met Phosphorylation Assay (In Situ)

This protocol outlines a method to assess the ability of this compound to inhibit c-Met autophosphorylation in a cellular context.

Materials:

-

Human cancer cell line with high c-Met expression (e.g., MKN45 gastric adenocarcinoma cells, H441 non-small cell lung cancer cells)[14][15]

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

Hepatocyte Growth Factor (HGF), if the cell line requires ligand stimulation for c-Met activation[15]

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-c-Met (p-Met), anti-total c-Met

-

Secondary antibody conjugated to HRP

-

ELISA plates or reagents for Western blotting (SDS-PAGE gels, transfer membranes, etc.)

-

Detection reagent (e.g., TMB for ELISA, ECL for Western blot)

-

Microplate reader or imaging system

Procedure:

-

Seed the c-Met expressing cells in a multi-well plate and allow them to adhere overnight.

-

Starve the cells in serum-free medium for a few hours to reduce basal receptor tyrosine kinase activity.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

If necessary, stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.

-

Wash the cells with cold PBS and then lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Quantify the protein concentration of the lysates.

-

Detect the levels of phosphorylated c-Met and total c-Met using either a sandwich ELISA or Western blotting.

-

ELISA: Coat a plate with a capture antibody for total c-Met. Add the cell lysates. Detect phosphorylated c-Met using a detection antibody specific for the phosphorylated form.

-

Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies for phospho-c-Met and total c-Met.

-

-

Quantify the signal and normalize the phospho-c-Met signal to the total c-Met signal.

-

Calculate the percent inhibition of c-Met phosphorylation for each concentration of this compound and determine the IC50 value.

Tumor Xenograft Model (In Vivo)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Human tumor cell line (e.g., U-87 MG glioblastoma or NIH3T3 cells engineered to express TPR-Met)[1][8]

-

Immunocompromised mice (e.g., nude or SCID mice)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Culture the selected tumor cells in vitro.

-

Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject a defined number of tumor cells into the flank of each mouse.[16]

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]

-

Administer this compound orally to the treatment group at the desired dose and schedule (e.g., once or twice daily). Administer the vehicle to the control group.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).[17]

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Compare the tumor growth in the this compound treated group to the vehicle-treated group to determine the anti-tumor efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the c-Met signaling pathway and a typical experimental workflow for characterizing a c-Met inhibitor.

Caption: The c-Met signaling pathway activated by HGF, leading to downstream activation of the RAS/MAPK, PI3K/Akt, and STAT3 pathways, and its inhibition by this compound.

Caption: A representative experimental workflow for the discovery and preclinical characterization of a c-Met inhibitor like this compound.

References

- 1. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c-MET [stage.abbviescience.com]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to this compound, a novel selective c-Met inhibitor with radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]

AMG-458: A Technical Overview of a Potent and Selective c-Met Inhibitor

Foreword: This document provides a comprehensive technical guide on the discovery and preclinical development of AMG-458, a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. All data presented herein is derived from publicly available scientific literature.

Introduction to this compound

This compound, with the chemical name 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide, was identified as a selective, orally bioavailable, and ATP-competitive inhibitor of the c-Met receptor.[1] The c-Met pathway, when aberrantly activated by its ligand, Hepatocyte Growth Factor (HGF), or by genetic alterations, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[2] this compound was developed to target this pathway as a potential therapeutic agent for cancer.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-Met kinase domain. By binding to the ATP-binding pocket of the c-Met receptor, it prevents the phosphorylation of key tyrosine residues (Y1234, Y1235, Y1349, and Y1356) in the kinase and C-terminal domains.[3] This inhibition blocks the recruitment and activation of downstream signaling adaptors and effectors, thereby abrogating the oncogenic signals mediated by c-Met.

Signaling Pathway

The binding of HGF to the c-Met receptor triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. Key pathways activated include the RAS/MAPK, PI3K/Akt, and STAT pathways, which collectively promote cell growth, survival, and motility.[4][5] this compound effectively blocks these downstream signals by inhibiting the initial c-Met phosphorylation event.

References

- 1. Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to this compound, a novel selective c-Met inhibitor with radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of c-Met signaling and cellular sensitivity to radiation: potential implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AMG-458: A Potent and Selective c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-458 is a potent, selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the development and progression of numerous human cancers.[1][2] this compound has demonstrated significant anti-tumor activity in preclinical models, making it a compound of interest for oncology research and development. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental methodologies and a visual representation of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is chemically described as 1-(2-hydroxy-2-methylpropyl)-N-(5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide.[4] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(2-hydroxy-2-methylpropyl)-N-(5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide | [4] |

| CAS Number | 913376-83-7 | [4] |

| Molecular Formula | C₃₀H₂₉N₅O₅ | [4] |

| Molecular Weight | 539.58 g/mol | [4] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO. Insoluble in water and ethanol. | [4] |

| SMILES | O=C(C1=C(C)N(CC(C)(O)C)N(C2=CC=CC=C2)C1=O)NC3=NC=C(OC4=CC=NC5=CC(OC)=CC=C45)C=C3 | [4] |

| InChI Key | GLBZSOQDAOLMGC-UHFFFAOYSA-N | [4] |

Pharmacological Properties

This compound is a highly potent inhibitor of both human and mouse c-Met kinase. Its pharmacological profile is characterized by high selectivity and oral bioavailability.

In Vitro Potency and Selectivity

| Parameter | Species | Value | Reference |

| Ki (c-Met) | Human | 1.2 nM | [1][3][4] |

| Ki (c-Met) | Mouse | 2.0 nM | [1][3] |

| Ki (c-Met H1094R) | Human | 0.5 nM | [5] |

| Ki (c-Met V1092I) | Human | 1.1 nM | |

| Ki (c-Met D1228H) | Human | 2.2 nM | [5] |

| IC₅₀ (c-Met enzymatic assay) | 2 nM | [2] | |

| IC₅₀ (c-Met phosphorylation in PC3 cells) | 60 nM | [2][4] | |

| IC₅₀ (c-Met phosphorylation in CT26 cells) | 120 nM | [4] | |

| Selectivity | ~350-fold for c-Met over VEGFR2 | [4] |

Pharmacokinetics

| Parameter | Species | Value | Route | Reference |

| Clearance (CL) | Mouse | 0.16 L/h/kg | IV | [1][3] |

| Clearance (CL) | Rat | 0.73 L/h/kg | IV | [1][3] |

| Volume of Distribution (Vss) | Mouse | 0.31 L/kg | IV | [1][3] |

| Volume of Distribution (Vss) | Rat | 0.62 L/kg | IV | [1][3] |

| Half-life (t₁/₂) | Mouse | 1.3 h | IV | [1][3] |

| Half-life (t₁/₂) | Rat | 1.0 h | IV | [1][3] |

| Bioavailability | Multiple species | High | Oral | [4] |

In Vivo Efficacy

| Model | Efficacy Metric | Dose | Reference |

| NIH-3T3/TPR-Met Xenograft | ED₅₀ | ~12 mg/kg | [1] |

| NIH-3T3/TPR-Met Xenograft | ED₉₀ | ~34 mg/kg | [1] |

| U-87 MG Glioblastoma Xenograft | ED₅₀ | ~16 mg/kg | [1][2] |

| U-87 MG Glioblastoma Xenograft | ED₉₀ | ~59 mg/kg | [1] |

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[2] Binding of its ligand, Hepatocyte Growth Factor (HGF), to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, including the PI3K/Akt and RAS/MAPK pathways, which promote cell growth, survival, and motility.[1] this compound blocks the initial phosphorylation of c-Met, thereby inhibiting these downstream signaling events. The combination of this compound with radiation therapy has been shown to synergistically increase apoptosis in certain cancer cell lines by reducing the levels of phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk).[4]

References

Technical Guide: AMG-458 (CAS Number: 913376-83-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-458 is a potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of various human cancers.[2] this compound has demonstrated significant anti-tumor activity in preclinical models, both as a single agent and in combination with other therapies, such as radiotherapy. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, preclinical data, and key experimental protocols related to this compound.

Chemical and Physical Properties

This compound, with the CAS number 913376-83-7, possesses the following chemical and physical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₉N₅O₅ | [3] |

| Molecular Weight | 539.58 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO, not in water | [3] |

| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term | [3] |

Mechanism of Action

This compound is an ATP-competitive inhibitor of the c-Met kinase.[4] It potently inhibits both human and mouse c-Met with high selectivity. The primary mechanism of action involves the inhibition of c-Met autophosphorylation, which is a critical step in the activation of its downstream signaling pathways.

c-Met Signaling Pathway

The binding of hepatocyte growth factor (HGF) to the c-Met receptor induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways, which promote cell growth, survival, and motility.

Preclinical Data

In Vitro Activity

This compound demonstrates potent inhibitory activity against c-Met in various in vitro assays.

| Target/Assay | Cell Line | IC50/Ki | Reference |

| Human c-Met (Ki) | - | 1.2 nM | [3] |

| Mouse c-Met (Ki) | - | 2.0 nM | [3] |

| c-Met Phosphorylation | PC3 | 60 nM | [3] |

| c-Met Phosphorylation | CT26 | 120 nM | [3] |

| c-Met Phosphorylation | H441 | Abrogated | [3] |

| c-Met Phosphorylation | A549 | Attenuated | [3] |

| Selectivity (c-Met vs. VEGFR2) | - | ~350-fold | [3] |

In Vivo Activity

This compound has shown significant anti-tumor efficacy in mouse xenograft models.

| Xenograft Model | Animal Model | Dosing | Outcome | Reference |

| NIH3T3/TPR-Met | Female CD-1 nu/nu mice | 30 and 100 mg/kg q.d. | Significant tumor growth inhibition | [3] |

| U-87 MG | Female CD-1 nu/nu mice | 30 and 100 mg/kg q.d. | Significant tumor growth inhibition | [3] |

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated the oral bioavailability of this compound.

| Animal Model | Route | Key Parameters | Reference |

| Balb/c mouse | IV | CL: 0.16 (L/h)/kg, Vss: 0.31 L/kg, t1/2: 1.3 h | [1] |

| SD rat | IV | CL: 0.73 (L/h)/kg, Vss: 0.62 L/kg, t1/2: 1.0 h | [1] |

Experimental Protocols

c-Met Phosphorylation Assay (Western Blot)

This protocol describes the assessment of c-Met phosphorylation in response to this compound treatment.

Detailed Steps:

-

Cell Culture and Treatment: Plate cells such as H441 or A549 in appropriate culture dishes. Once confluent, treat the cells with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the total protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: After washing the membrane to remove unbound primary antibodies, incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Following another series of washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Quantify the intensity of the bands using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

In Vivo Xenograft Model

This protocol outlines the procedure for establishing and evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.

Detailed Steps:

-

Cell Preparation: Culture human cancer cell lines, such as U-87 MG glioblastoma cells, under standard conditions.[5] Harvest the cells and resuspend them in a mixture of serum-free media or PBS and Matrigel.

-

Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., female CD-1 nu/nu mice, 6-8 weeks old).

-

Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions regularly (e.g., twice weekly) using digital calipers. Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound at 30 mg/kg, this compound at 100 mg/kg). Administer the treatment orally (q.d. or b.i.d.) for the duration of the study.

-

Efficacy Evaluation: Continue to monitor tumor volume and the body weight of the mice throughout the treatment period.

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice. Excise the tumors for weight measurement and further analyses, such as Western blotting for target engagement or immunohistochemistry.

Radiosensitization Study (Clonogenic Survival Assay)

This protocol is designed to assess the ability of this compound to enhance the sensitivity of cancer cells to radiation.

Detailed Steps:

-

Cell Seeding: Prepare a single-cell suspension of cancer cells (e.g., H441) and plate them at a low density in multi-well plates to ensure that individual colonies can be distinguished.

-

Drug Treatment: After the cells have attached, treat them with a non-toxic concentration of this compound for a specified period (e.g., 24 hours) prior to irradiation.

-

Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for a period of 7 to 14 days to allow for the formation of colonies from surviving single cells.

-

Colony Staining: After the incubation period, fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.

-

Colony Counting and Analysis: Count the number of colonies containing at least 50 cells. Calculate the plating efficiency and the surviving fraction for each treatment condition. The dose enhancement ratio (DER) can then be determined to quantify the radiosensitizing effect of this compound.

Conclusion

This compound is a promising c-Met inhibitor with potent anti-tumor activity demonstrated in a range of preclinical models. Its well-defined mechanism of action and oral bioavailability make it an attractive candidate for further clinical development. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other c-Met inhibitors in various cancer contexts.

References

- 1. Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. selleckchem.com [selleckchem.com]

- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 5. meliordiscovery.com [meliordiscovery.com]

A Comprehensive Technical Guide to AMG-458: A Potent c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-458 is a potent and selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase. Exhibiting high affinity for both human and mouse c-Met, this compound has demonstrated significant anti-tumor activity in preclinical models by effectively blocking the HGF/c-Met signaling pathway. This guide provides an in-depth overview of this compound, encompassing its chemical identity, mechanism of action, key experimental data, and detailed protocols for its investigation. The information presented herein is intended to support researchers and drug development professionals in the further exploration and potential clinical application of this compound.

Synonyms and Alternative Names

This compound is also known by the following synonyms and identifiers:

| Type | Identifier |

| Common Names | AMG458, AMG 458 |

| Systematic (IUPAC) Name | 1-(2-hydroxy-2-methylpropyl)-N-(5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide[1] |

| CAS Number | 913376-83-7[1][2][3] |

| Molecular Formula | C30H29N5O5[1][2][4] |

| Molecular Weight | 539.58 g/mol [1][4] |

| InChI Key | GLBZSOQDAOLMGC-UHFFFAOYSA-N[1] |

| Other Designations | CS-530[3] |

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway plays a crucial role in cell proliferation, survival, motility, and invasion. Its ligand, Hepatocyte Growth Factor (HGF), upon binding to c-Met, induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways.

In various cancers, the HGF/c-Met signaling axis is often dysregulated through c-Met overexpression, gene amplification, or activating mutations, leading to uncontrolled tumor growth and metastasis. This compound selectively binds to the ATP-binding pocket of c-Met, preventing its phosphorylation and subsequent activation. This blockade of the initial step in the signaling cascade leads to the inhibition of downstream effectors such as Akt and Erk, ultimately resulting in reduced cell proliferation and induction of apoptosis in c-Met dependent tumor cells.

Figure 1: this compound Mechanism of Action on the c-Met Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Assay/Cell Line |

| Ki (human c-Met) | 1.2 nM | Enzymatic Assay |

| Ki (mouse c-Met) | 2.0 nM | Enzymatic Assay |

| Ki (mutant c-Met H1094R) | 0.5 nM | Enzymatic Assay[5] |

| Ki (mutant c-Met V1092I) | 1.1 nM | Enzymatic Assay[2] |

| Ki (mutant c-Met D1228H) | 2.2 nM | Enzymatic Assay[2] |

| IC50 (c-Met phosphorylation) | 60 nM | PC3 cells[2][4] |

| IC50 (c-Met phosphorylation) | 120 nM | CT26 cells[2] |

| Selectivity vs. VEGFR2 | ~350-fold | Cellular Assay[6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Parameter | Value | Xenograft Model |

| ED50 (Tumor Growth Inhibition) | ~12 mg/kg | NIH3T3/TPR-Met |

| ED90 (Tumor Growth Inhibition) | ~34 mg/kg | NIH3T3/TPR-Met |

| ED50 (Tumor Growth Inhibition) | ~16 mg/kg | U-87 MG |

| ED90 (Tumor Growth Inhibition) | ~59 mg/kg | U-87 MG |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Parameter | Value | Dose/Route |

| Mouse | CL ((L/h)/kg) | 0.16 | 1 mg/kg / IV |

| Vss (L/kg) | 0.31 | 1 mg/kg / IV | |

| t1/2 (h) | 1.3 | 1 mg/kg / IV | |

| Rat | CL ((L/h)/kg) | 0.73 | 1 mg/kg / IV |

| Vss (L/kg) | 0.62 | 1 mg/kg / IV | |

| t1/2 (h) | 1.0 | 1 mg/kg / IV |

Experimental Protocols

This section provides an overview of the methodologies for key experiments involving this compound.

In Vitro c-Met Phosphorylation Assay

This protocol describes a general method for assessing the inhibitory effect of this compound on HGF-induced c-Met phosphorylation in a cell-based assay.

Figure 2: General Workflow for a c-Met Phosphorylation Assay.

Detailed Methodologies: While specific antibody concentrations and incubation times may vary based on the manufacturer's recommendations and cell line, a general protocol is as follows:

-

Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Western Blotting:

-

Load equal amounts of protein per lane on a polyacrylamide gel.

-

After transfer, block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Viability/Cytotoxicity Assay (MTS Assay)

This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.

Principle: The MTS assay is a colorimetric assay that measures the reduction of a tetrazolium compound (MTS) by viable, metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Animal Model: Nude mice (e.g., BALB/c nude or CD-1 nu/nu) are commonly used.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., U-87 MG or NIH3T3/TPR-Met) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (p.o.) at the desired doses and schedule (e.g., once or twice daily). The vehicle control group receives the formulation without the drug.

-

Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study.

-

Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be excised for analysis of target inhibition (e.g., p-c-Met levels by Western blot or immunohistochemistry).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the c-Met receptor tyrosine kinase with demonstrated preclinical anti-tumor activity. Its oral bioavailability and favorable pharmacokinetic profile make it a promising candidate for further investigation in c-Met-driven malignancies. The data and protocols presented in this technical guide provide a solid foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of this compound.

References

AMG-458 Preclinical Studies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-458 is a potent and selective, orally bioavailable, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] Deregulation of the c-Met signaling pathway, often through overexpression of c-Met or its ligand, hepatocyte growth factor (HGF), is implicated in the tumorigenesis and metastasis of various human cancers.[2][3] this compound has demonstrated significant anti-tumor activity in preclinical models by effectively blocking c-Met phosphorylation and downstream signaling.[1] This technical guide provides a comprehensive overview of the key preclinical findings for this compound, including its in vitro and in vivo efficacy, pharmacokinetic profile, and mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | Parameter | Value (nM) | Reference |

| Human c-Met (enzymatic) | Kᵢ | 1.2 | [2][4] |

| Mouse c-Met (enzymatic) | Kᵢ | 2.0 | [2][5] |

| Wild-type c-Met (enzymatic) | Kᵢ | 1.2 | [6] |

| c-MetH1094R (enzymatic) | Kᵢ | 0.5 | [6] |

| c-MetV1092I (enzymatic) | Kᵢ | 1.1 | [6] |

| c-MetD1228H (enzymatic) | Kᵢ | 2.2 | [6] |

| c-Met Enzymatic Activity | IC₅₀ | 2 | [1] |

| c-Met Phosphorylation (PC3 cells) | IC₅₀ | 60 | [1][3][4][6] |

| c-Met Phosphorylation (CT26 cells) | IC₅₀ | 120 | [3][4][6] |

| c-Met Phosphorylation (Huvec cells) | IC₅₀ | 690 | [3] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Parameter | Value (mg/kg) | Associated Plasma Concentration (AUC₀₋₂₄) | Reference |

| NIH-3T3/TPR-Met (ligand-independent) | ED₅₀ | 12 | 96 µMh | [1] |

| U-87 MG glioblastoma (ligand-dependent) | ED₅₀ | 16 | 130 µMh | [1] |

| NIH-3T3/TPR-Met | ED₉₀ | ~34 | Not Reported | [3] |

| U-87 MG glioblastoma | ED₉₀ | ~59 | Not Reported | [3] |

| HGF-mediated c-Met phosphorylation (mouse liver) | ED₉₀ | ~30 | ~15 µM at 6 hours | [4] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Clearance (CL) (L/h)/kg | Volume of Distribution (Vₛₛ) (L/kg) | Half-life (t₁/₂) (h) | Reference |

| Mouse | 0.16 | 0.31 | 1.3 | [2] |

| Rat | 0.73 | 0.62 | 1.0 | [2] |

Table 4: Metabolic Stability of this compound in Liver Microsomes

| Species | Intrinsic Clearance (Clᵢₙₜ) (µL/min)/mg |

| Mouse | <5 |

| Rat | 62 |

| Dog | 8 |

| Monkey | 8 |

| Human | 18 |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the c-Met receptor tyrosine kinase.[1] Upon binding of its ligand, HGF, c-Met undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. This activation cascade promotes cell survival, proliferation, migration, and invasion.[2][3] this compound, as an ATP-competitive inhibitor, prevents this initial phosphorylation step. Preclinical studies have shown that inhibition of c-Met by this compound leads to a reduction in the phosphorylation of downstream effectors, including Akt and Erk.[4] The combination of this compound with radiation therapy has been shown to synergistically increase apoptosis in the H441 non-small cell lung cancer cell line, an effect correlated with the reduction of p-Akt and p-Erk levels.[4]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are proprietary. However, based on the published literature, the following sections outline the likely methodologies employed in key experiments.

In Vitro c-Met Enzymatic Assay

This assay is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase.

Methodology:

-

Reagents: Recombinant human or mouse c-Met kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and serial dilutions of this compound.

-

Reaction Setup: The reaction is typically performed in a 96- or 384-well plate. The c-Met enzyme, substrate, and varying concentrations of this compound are pre-incubated.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as ELISA-based assays using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) or radiometric assays measuring the incorporation of ³²P-ATP.

-

Data Analysis: The results are plotted as the percentage of inhibition versus the concentration of this compound. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated using non-linear regression analysis.

Cellular c-Met Phosphorylation Assay

This cell-based assay measures the ability of this compound to inhibit HGF-induced c-Met phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Cancer cell lines with known c-Met expression (e.g., PC3, CT26, H441) are cultured to sub-confluency.

-

Serum Starvation: Cells are serum-starved for a period (e.g., 18-24 hours) to reduce basal levels of receptor tyrosine kinase activation.

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for a defined time (e.g., 1-2 hours).

-

HGF Stimulation: Cells are then stimulated with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.

-

Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard method like the BCA assay.

-

Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

-

Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized. The band intensities are quantified, and the ratio of p-c-Met to total c-Met is calculated to determine the extent of inhibition at each this compound concentration.

In Vivo Xenograft Tumor Models

These studies assess the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Cell Implantation: Human cancer cells, such as U-87 MG (ligand-dependent) or NIH-3T3 cells engineered to express the constitutively active TPR-Met fusion protein (ligand-independent), are injected subcutaneously into the flanks of the mice.[1]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally, typically once or twice daily, at various dose levels (e.g., 30 mg/kg, 100 mg/kg).[4] The vehicle used for the control group is administered in the same manner.

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight is also monitored as an indicator of toxicity.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The anti-tumor activity is evaluated by comparing the tumor growth in the treated groups to the control group. ED₅₀ (the dose required to achieve 50% of the maximum tumor growth inhibition) can be calculated. At the end of the study, tumors and plasma may be collected for pharmacokinetic and pharmacodynamic analyses.

Conclusion

The preclinical data for this compound strongly support its profile as a potent, selective, and orally bioavailable inhibitor of c-Met with significant anti-tumor activity in both ligand-dependent and -independent tumor models. Its favorable pharmacokinetic properties and demonstrated mechanism of action through the inhibition of key downstream signaling pathways, such as PI3K/Akt and MAPK/Erk, provide a solid foundation for its clinical development in cancers with aberrant c-Met signaling. Further investigation into biomarkers that predict sensitivity to this compound will be crucial for its successful clinical application.

References

- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 2. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. u87 glioblastoma xenograft: Topics by Science.gov [science.gov]

- 4. 2.10. Clonogenic Survival Assay [bio-protocol.org]

- 5. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of c-Met in Cancer Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The c-Met proto-oncogene, encoding the MET receptor tyrosine kinase, is a critical regulator of a wide array of cellular processes, including proliferation, survival, motility, and invasion. Under normal physiological conditions, the activation of c-Met by its ligand, hepatocyte growth factor (HGF), is tightly controlled and essential for embryonic development and tissue regeneration. However, aberrant c-Met signaling, driven by genetic alterations such as gene amplification, mutations, and protein overexpression, is a key driver of tumorigenesis and metastatic progression in numerous human cancers. This dysregulation transforms the HGF/c-Met axis into a potent oncogenic pathway, making it a highly attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the core aspects of c-Met signaling in cancer, detailed experimental protocols for its investigation, and a summary of its clinical significance.

The c-Met Receptor and its Ligand

The MET protein is a heterodimer composed of an extracellular α-chain and a transmembrane β-chain with intrinsic tyrosine kinase activity.[1] Its only known high-affinity ligand is the hepatocyte growth factor (HGF), a pleiotropic cytokine primarily secreted by cells of mesenchymal origin.[2] The binding of HGF to c-Met induces receptor dimerization and trans-autophosphorylation of key tyrosine residues within the kinase domain (Y1234 and Y1235) and the C-terminal tail (Y1349 and Y1356), leading to the activation of downstream signaling cascades.[3]

Aberrant c-Met Activation in Cancer

Dysregulation of c-Met signaling in cancer can occur through several mechanisms:

-

Gene Amplification: An increased copy number of the MET gene leads to overexpression of the c-Met receptor, resulting in ligand-independent activation and constitutive signaling.[4][5] MET amplification is observed in a variety of cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and colorectal cancer.[4][6]

-

Activating Mutations: Somatic and germline mutations in the MET gene can lead to constitutive kinase activity. These mutations are most frequently found in the kinase, juxtamembrane, and semaphorin domains.[6] For instance, MET exon 14 skipping mutations, which lead to the loss of a negative regulatory domain, are found in a subset of NSCLCs.[7]

-

Protein Overexpression: Increased expression of the c-Met protein, often due to transcriptional upregulation, enhances cellular sensitivity to HGF and can contribute to oncogenic signaling.[5]

-

Autocrine and Paracrine Signaling Loops: Co-expression of HGF and c-Met by tumor cells (autocrine) or by tumor cells and surrounding stromal cells (paracrine) creates a self-sustaining signaling loop that promotes tumor growth and invasion.[8]

Core Signaling Pathways Downstream of c-Met

Activated c-Met serves as a docking platform for a multitude of adaptor proteins and enzymes, initiating several key intracellular signaling pathways that drive the cancer phenotype.

RAS/MAPK Pathway

The recruitment of the Growth factor receptor-bound protein 2 (Grb2) to the phosphorylated c-Met receptor, either directly or via the adaptor protein Gab1, activates the Son of sevenless (SOS), a guanine nucleotide exchange factor for RAS. This triggers the RAS-RAF-MEK-ERK (MAPK) cascade, which ultimately leads to the phosphorylation of transcription factors that promote cell proliferation, differentiation, and survival.[9][10]

Caption: The c-Met RAS/MAPK signaling cascade.

PI3K/AKT Pathway

The p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K) can bind directly to phosphorylated c-Met or indirectly through Gab1. This activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates AKT (also known as Protein Kinase B). Activated AKT phosphorylates a wide range of substrates to promote cell survival, growth, and proliferation, and to inhibit apoptosis.[9][10]

References

- 1. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomarker.onclive.com [biomarker.onclive.com]

- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 10. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for AMG-458 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-458 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the development and progression of numerous cancers.[4][5] this compound has demonstrated significant anti-tumor activity in preclinical models by inhibiting c-Met phosphorylation and downstream signaling.[1][2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Biochemical Activity of this compound

| Target | Kᵢ (nM) | Reference |

| c-Met (Human) | 1.2 | [1][2] |

| c-Met (Mouse) | 2.0 | [2][3] |

| c-Met (H1094R) | 0.5 | [1] |

| c-Met (V1092I) | 1.1 | [1] |

| c-Met (D1228H) | 2.2 | [1] |

| c-Met (M1250T) | 4.1 | [6] |

| c-Met (Y1230H) | 4.5 | [6] |

| VEGFR2 | >4100 | [6] |

Cellular Activity of this compound

| Cell Line | Assay | IC₅₀ (nM) | Reference |

| PC3 | HGF-mediated c-Met Phosphorylation | 60 | [1][7] |

| CT26 | HGF-mediated c-Met Phosphorylation | 120 | [1][7] |

| HUVEC | c-Met Inhibition | 690 | [4][5] |

| H441 | Cell Viability | More sensitive than A549 | [8] |

| A549 | Cell Viability | Less sensitive than H441 | [8] |

Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation triggers downstream signaling cascades, primarily the PI3K/Akt and RAS/MAPK (Erk) pathways, which promote cell survival and proliferation. This compound selectively inhibits the kinase activity of c-Met, thereby blocking these downstream signals.

References

- 1. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. thno.org [thno.org]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Application Notes and Protocols: Utilizing AMG-458 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-458 is a potent and highly selective, orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[4][5] Dysregulation of the HGF/c-Met signaling axis has been implicated in the development and progression of numerous human cancers, making it a key target for therapeutic intervention.[6] this compound exhibits its inhibitory effect by competing with ATP for binding to the catalytic domain of c-Met, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its biological effects.

Mechanism of Action

This compound is an ATP-competitive inhibitor of c-Met kinase activity.[3] It potently inhibits both wild-type and various mutated forms of c-Met.[7] By blocking the phosphorylation of c-Met, this compound effectively abrogates the activation of downstream signaling pathways, primarily the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk) pathways.[1][8] The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis in c-Met-dependent tumor cells.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against its target kinase and in various cell lines.

Table 1: Kinase Inhibitory Activity of this compound

| Target | Species | Ki (nM) |

| c-Met | Human | 1.2 |

| c-Met | Mouse | 2.0 |

| c-Met (H1094R) | Human | 0.5 |

| c-Met (V1092I) | Human | 1.1 |

| c-Met (D1228H) | Human | 2.2 |

| c-Met (M1250T) | Human | 4.1 |

| c-Met (Y1230H) | Human | 4.5 |

| VEGFR2 | Human | 4100 |

Data sourced from references:[1][7][9][10]

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Endpoint | IC50 (nM) |

| PC3 | Prostate Cancer | HGF-mediated c-Met phosphorylation | 60 |

| CT26 | Colon Carcinoma | HGF-mediated c-Met phosphorylation | 120 |

| H441 | Non-Small Cell Lung Cancer | Constitutive c-Met phosphorylation & Cell Viability | Not explicitly stated, but sensitive |

| A549 | Non-Small Cell Lung Cancer | HGF-mediated c-Met phosphorylation | Not explicitly stated, but less sensitive |

Data sourced from references:[1][7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the required mass of this compound: Based on its molecular weight (539.6 g/mol ), calculate the mass needed for a desired stock concentration (e.g., 10 mM).

-

Formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

-

-

Dissolution: Aseptically add the calculated amount of this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration.

-

Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.

-

Sterilization: While not always necessary due to the nature of DMSO, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter if required.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[10]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assay (MTS/MTT Assay)

This protocol outlines a method to determine the effect of this compound on cell viability.

Materials:

-

Cells of interest (e.g., H441, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[11]

Protocol 3: Western Blot Analysis of c-Met Pathway Inhibition

This protocol details the procedure for assessing the effect of this compound on the phosphorylation status of c-Met and its downstream targets.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

6-well or 10 cm cell culture plates

-

This compound stock solution

-

Hepatocyte Growth Factor (HGF), if studying ligand-induced phosphorylation

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and grow them to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time. If investigating ligand-induced phosphorylation, serum-starve the cells before treatment and then stimulate with HGF for a short period (e.g., 15-30 minutes) before harvesting.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Signal Detection: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound is a Selective and Orally Bioavailable c-Met Inhibitor | MedChemExpress [medchemexpress.eu]

- 3. aacrjournals.org [aacrjournals.org]

- 4. apexbt.com [apexbt.com]

- 5. glpbio.com [glpbio.com]

- 6. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to this compound, a novel selective c-Met inhibitor with radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. adooq.com [adooq.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: MTK458 (AMG-458) for In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTK458, also identified as EP-0035985, is a potent, orally bioavailable, and brain-penetrant small molecule activator of PTEN-induced kinase 1 (PINK1).[1][2][3] As a key regulator of mitochondrial quality control, PINK1 activation presents a promising therapeutic strategy for neurodegenerative disorders, particularly Parkinson's disease.[4][5][6] These application notes provide a comprehensive overview of the recommended dosages, administration protocols, and relevant biological pathways for the use of MTK458 in in vivo mouse models based on preclinical studies.

Data Presentation

Table 1: MTK458 Dosage and Administration in Mouse Models

| Mouse Model | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Study Duration | Reference |

| Parkinson's Disease (α-synuclein PFF) | 6.25 - 50 | Oral Gavage (p.o.) | Daily (QD) | 3 - 7 months | [4][6] |

| Intracerebral Hemorrhage (ICH) | 10 - 50 | Oral Gavage (p.o.) | Daily (QD) | Pre-treatment for 1 week, continued for 3 days post-surgery | [7] |

Table 2: Pharmacokinetic Parameters of MTK458 in Mice

| Parameter | Value | Description | Reference |

| Brain Penetrance | High | Orally active and brain penetrant. | [1][2][4][5] |

| Unbound Partition Coefficient (Kp,u,u) | ~1 | Indicates similar unbound concentrations in plasma and brain at equilibrium. | [4][5] |

Experimental Protocols

Protocol 1: Preparation of MTK458 for Oral Gavage

This protocol is based on formulations described in patent literature for preclinical studies.[8]

Materials:

-

MTK458 powder

-

N-methylpyrrolidone (NMP)

-

Solutol® HS 15 (Kolliphor® HS 15)

-

Sterile Water for Injection

Procedure:

-

Prepare a 10x stock solution of MTK458 in NMP. For example, to achieve a final dosing solution of 5 mg/mL (for a 50 mg/kg dose in a 25g mouse receiving 0.25 mL), prepare a 50 mg/mL stock in NMP.

-

Gently warm the NMP to aid in dissolution if necessary.

-

In a separate sterile tube, combine Solutol® HS 15 and sterile water.

-

Slowly add the 10x MTK458 stock solution to the Solutol®/water mixture while vortexing to ensure proper mixing and prevent precipitation.

-

The final vehicle concentration should be 10% NMP, 10% Solutol® HS 15, and 80% water.[8]

-

Prepare the formulation fresh daily.

Protocol 2: Administration of MTK458 in a Parkinson's Disease Mouse Model

This protocol describes the use of MTK458 in the widely used α-synuclein pre-formed fibril (PFF) mouse model of Parkinson's disease.[4]

Mouse Model:

-

Mice receive a unilateral intrastriatal injection of α-synuclein PFFs to induce progressive pathology.

Administration Procedure:

-

Following the desired period for pathology development (e.g., 3 months), begin daily oral administration of MTK458.[4]

-

A common and effective dose is 50 mg/kg, administered once daily (QD) via oral gavage.[1][2][4]

-

Continue daily dosing for the duration of the study, which can range from 3 to 7 months, to assess the therapeutic effects on α-synuclein pathology and motor function.[4][6]

Protocol 3: Administration of MTK458 in an Intracerebral Hemorrhage (ICH) Mouse Model

This protocol outlines the use of MTK458 in a mouse model of ICH.[7]

Mouse Model:

-

ICH is induced via an intrastriatal injection of autologous blood.

Administration Procedure:

-

Begin prophylactic treatment with MTK458 one week prior to the induction of ICH.

-

Administer MTK458 at a daily dose of 10-50 mg/kg via oral gavage.[7]

-

Continue daily administration for three days following the ICH procedure.[7]

-

Assess neurological deficits, brain edema, and other relevant endpoints.

Mandatory Visualization

PINK1 Signaling Pathway and MTK458 Mechanism of Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MTK458 | PTEN | TargetMol [targetmol.com]

- 3. MTK 458 Supplier | CAS 2499962-58-0 | MTK458 | Tocris Bioscience [tocris.com]

- 4. Pharmacological PINK1 activation ameliorates Pathology in Parkinson’s Disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Parkinson’s Disease: Are PINK1 Activators Inching Closer to the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PINK1 activation by MTK458 ameliorates neurological impairments and pyroptosis after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2021168446A1 - Compositions and methods of using the same for treatment of neurodegenerative and mitochondrial disease - Google Patents [patents.google.com]

Amg-458 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and preparation of AMG-458, a potent and selective c-Met inhibitor, for use in both in vitro and in vivo experiments. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Product Information

| Identifier | Value |

| IUPAC Name | 1-(2-hydroxy-2-methylpropyl)-N-(5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide |

| CAS Number | 913376-83-7 |

| Molecular Formula | C₃₀H₂₉N₅O₅ |

| Molecular Weight | 539.6 g/mol |

Solubility Data

This compound exhibits differential solubility in various solvents. It is essential to use the appropriate solvent for stock solution preparation and experimental dilutions to maintain the compound's integrity and activity.

| Solvent | Solubility | Concentration | Notes |

| DMSO | Soluble | Up to 50 mg/mL (92.66 mM)[1] | Use fresh, anhydrous DMSO as the compound is hygroscopic and moisture can reduce solubility.[1][2] Warming and sonication may be required to achieve higher concentrations.[1] |

| Water | Insoluble | - | |

| Ethanol | Insoluble | - | |

| 15% Captisol + Citrate Vehicle | Soluble | 28 mg/mL[3] | Suitable for in vivo oral formulations. |

| 20% Captisol (pH 3.5) | Soluble | 1 mg/kg (for a 1 mg/mL solution) | Suitable for in vivo intravenous (IV) administration.[1] The pH should be adjusted using methanesulfonic acid.[1] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor.[2][4][5] c-Met is a key driver in cell survival, proliferation, migration, and invasion.[6] Upon binding of its ligand, HGF, c-Met undergoes dimerization and autophosphorylation, activating downstream signaling cascades.[6] this compound effectively inhibits this phosphorylation.

The inhibition of c-Met by this compound leads to the downregulation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways. This results in reduced cell proliferation and increased apoptosis in cancer cells that exhibit high levels of c-Met expression and phosphorylation.[2][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. adooq.com [adooq.com]

- 4. glpbio.com [glpbio.com]

- 5. apexbt.com [apexbt.com]

- 6. This compound is a Selective and Orally Bioavailable c-Met Inhibitor | MedChemExpress [medchemexpress.eu]

- 7. Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to this compound, a novel selective c-Met inhibitor with radiosensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of Phosphorylated Met (p-Met) Following AMG-458 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical signaling node in various cellular processes, including proliferation, motility, and survival.[1][2] Dysregulation of the HGF/c-Met pathway through overexpression, gene amplification, or activating mutations is frequently implicated in tumorigenesis and metastasis, making it a prime target for cancer therapeutics.[1][2] AMG-458 is a potent and selective, orally bioavailable small-molecule inhibitor of c-Met.[1][3] It competitively binds to the ATP-binding pocket of the c-Met kinase domain, effectively blocking its autophosphorylation and subsequent downstream signaling. This application note provides a detailed protocol for performing Western blot analysis to detect the phosphorylation status of c-Met at Tyrosine residues (specifically Tyr1234/1235) in response to treatment with this compound.

Signaling Pathway of c-Met and Inhibition by this compound